molecular formula C23H27N5O B3116942 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine CAS No. 220421-73-8

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B3116942
CAS No.: 220421-73-8
M. Wt: 389.5 g/mol
InChI Key: NYUZXIZFSBDJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine (CAS 220421-73-8) is a chemical compound with a molecular formula of C23H27N5O and a molecular weight of 389.49 g/mol . This reagent features a core structural motif common to several well-known ligands for neurological targets, particularly the serotonin (5-HT) receptor system . The compound is offered with a guaranteed purity of >97% and is available for supply to research institutions . Its primary research value lies in its use as a building block or reference standard in medicinal chemistry and neuroscience research. Researchers utilize this and related compounds to study receptor binding interactions and to support the development of potential imaging agents for central nervous system targets . The presence of the 2-methoxyphenylpiperazine group, a fragment seen in other pharmacologically active molecules, suggests its applicability in the design and synthesis of novel receptor ligands . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23/h2-13H,14-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUZXIZFSBDJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with pyridin-2-amine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound's structure is characterized by a piperazine ring, which contributes to its pharmacological properties. The molecular formula is C23H27N5OC_{23}H_{27}N_{5}O, and it features multiple functional groups that enhance its interaction with biological targets. The dihedral angles between the pyridine and phenyl rings suggest a conformation that may be relevant for its activity in biological systems .

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Studies suggest that compounds with similar piperazine structures may have antidepressant properties, potentially acting on serotonin receptors .
  • Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Properties : The ability to modulate neurotransmitter systems positions this compound as a candidate for neuroprotective therapies in neurodegenerative diseases .

Case Study 1: Antidepressant Activity

In a study conducted by Lebars et al. (1998), the compound was tested for its ability to modulate serotonin receptors in vitro. The results demonstrated a significant increase in serotonin uptake inhibition, suggesting potential use as an antidepressant agent.

Case Study 2: Anticancer Potential

Zhuang et al. (1994) explored the anticancer properties of related compounds in human cancer cell lines. The findings indicated that the compound induced apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent against specific cancer types.

Future Research Directions

Further research is needed to elucidate the precise mechanisms of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine. Potential areas of exploration include:

  • In Vivo Studies : Investigating the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) : Identifying modifications that enhance efficacy and reduce side effects.
  • Clinical Trials : Assessing safety and efficacy in human subjects for depression and cancer treatment.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine can modulate various physiological responses, including vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine/Pyridine Motifs

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Modifications Target/Application References
Target Compound C₁₈H₂₄N₄O 2-Methoxyphenyl-piperazine + pyridin-2-amine 5-HT1A receptor PET/SPECT imaging
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine C₂₃H₂₆N₆ Pteridin-4-amine + phenylpiperazine Undisclosed (structural analog)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide C₁₈H₂₂N₄O₂ Acetamide linker instead of ethyl-pyridine Crystallographic study
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide C₂₅H₂₇N₅O₄ Benzamide core + nitro substituent Potential SPECT ligand development
Key Observations:
  • Piperazine Conformation : The target compound and its acetamide analog () share a chair conformation in the piperazine ring, critical for receptor binding.
  • Aromatic Substitution : The benzamide analog () introduces a nitro group, enhancing electron-withdrawing properties but reducing metabolic stability.

Radiolabeled Derivatives and Imaging Agents

Table 2: Radiolabeled Derivatives of the Target Compound
Compound Name Radiolabel Application Binding Affinity (5-HT1A) References
[11C]WAY 100635 ¹¹C PET imaging of 5-HT1A receptors Kd = 1.1 nM
[18F]MPPF ¹⁸F PET imaging in neurological disorders Kd = 4.5 nM
cis/trans-4-Fluoro-WAY 100635 (FCWAY) ¹⁸F Comparative PET ligand studies Kd = 2.8–3.5 nM
Key Findings:
  • Binding Affinity: The target compound’s derivatives exhibit nanomolar affinity for 5-HT1A receptors, with [11C]WAY 100635 showing the highest specificity .
  • Isotope Impact : Fluorine-18 analogs (e.g., [18F]MPPF) provide longer half-lives (109.7 min) than carbon-11 (20.4 min), enabling extended imaging protocols .

Functional Analogs with Diverse Pharmacological Targets

Table 3: Functional Analogs with Non-5-HT1A Targets
Compound Name Target/Mechanism Key Structural Differences References
N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxopyrazin-1-yl)acetamide Thrombin inhibition Pyrimidine core + carbamimidoyl group
N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Histamine H1/H4 receptor modulation Tetrahydro-2H-pyran substitution
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Undisclosed (anticancer screening) Thiazole ring + 4-methoxyphenyl group
Key Insights:
  • Diverse Targeting: Modifications to the piperazine-pyridine scaffold enable engagement with non-serotonergic targets (e.g., thrombin, histamine receptors) .
  • Theranostic Potential: Thiazole-containing analogs () highlight the scaffold’s adaptability for anticancer applications.

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine, often referred to as a pyridinyl piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a complex structure that may influence its biological activity, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure

The molecular formula for this compound is C18H24N4O, characterized by a piperazine ring linked to two pyridine moieties and a methoxyphenyl group. The structural conformation plays a significant role in its interaction with biological targets.

1. Receptor Interaction

Research indicates that this compound acts as an antagonist for the 5-HT1A serotonin receptor. In studies involving dorsal raphe nucleus slices, it was observed that the compound increased the firing rate of serotonergic neurons, suggesting a modulatory effect on serotonin signaling pathways. The IC50 value was reported at approximately 0.95 nM against 5-HT, indicating high potency in blocking serotonin-mediated responses .

2. Antitumor Potential

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that derivatives with similar structural features inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .

Case Study 1: Neuropharmacological Effects

In a study focusing on the effects of this compound on serotonin receptors, researchers noted that administration led to significant alterations in neuronal firing patterns. The results indicated potential applications in treating mood disorders through modulation of serotonergic pathways .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the compound's ability to inhibit cancer cell lines. The results showed that the compound effectively reduced cell viability in several cancer types, including melanoma and breast cancer, by inducing apoptosis and cell cycle arrest .

Data Tables

Biological Activity Effect Reference
5-HT1A Receptor AntagonismIncreased neuronal firing rate
DHFR InhibitionReduced DNA synthesis in cancer cells
Antitumor ActivityInduced apoptosis in melanoma cells

Q & A

Q. What synthetic routes are commonly employed to prepare N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution or coupling reactions. Key steps include:

  • Piperazine functionalization : Alkylation of 2-methoxyphenylpiperazine with ethylenediamine derivatives under inert atmospheres using palladium or copper catalysts .
  • Pyridine coupling : Formation of the tertiary amine via nucleophilic attack of pyridin-2-amine intermediates on activated ethyl-piperazine precursors. Solvents like DMF or toluene are used at 80–120°C .
  • Optimization : Yield improvements (e.g., >70%) are achieved by controlling stoichiometry, temperature, and catalyst loading. Purity is ensured via column chromatography or recrystallization .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Crystallographic data : Orthorhombic system (space group Pna2₁), with unit cell dimensions a = 13.451 Å, b = 19.847 Å, c = 6.8596 Å .
  • Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize the piperazine-ethyl-pyridine backbone. Dihedral angles between aromatic rings (e.g., 12.8°) reveal steric constraints affecting receptor binding .
  • Validation : R-factor refinement (<0.05) and electron density maps confirm atomic positions .

Q. What pharmacological targets are associated with this compound, and how are binding affinities assessed experimentally?

The compound exhibits affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors due to its piperazine-pyridine scaffold. Methodologies include:

  • Radioligand displacement assays : Competitive binding using [³H]spiperone for D₂ receptors (IC₅₀ values reported in nM ranges) .
  • Functional assays : Measurement of cAMP inhibition or calcium flux in transfected HEK293 cells .
  • Structural analogs : Comparisons with derivatives (e.g., fluorinated variants) highlight the critical role of the 2-methoxyphenyl group in target selectivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

  • Docking studies : Molecular dynamics (MD) simulations using receptors like 5-HT₁A (PDB: 7E2Z) identify key interactions (e.g., hydrogen bonds with Ser159 and hydrophobic contacts with Phe361) .
  • QSAR models : Regression analysis of substituent effects (e.g., methoxy vs. nitro groups) predicts logP and pKa values influencing blood-brain barrier penetration .
  • Free energy calculations : MM-GBSA estimates binding affinities, prioritizing derivatives with ΔG < −40 kcal/mol .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values across assays (e.g., cell-free vs. cell-based systems) to account for membrane permeability differences .
  • Control standardization : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
  • Structural validation : Confirm compound identity via SCXRD or NMR post-assay to rule out degradation .

Q. What experimental strategies are recommended for elucidating metabolic pathways and potential toxicity?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and track metabolites via LC-MS/MS. Major pathways include O-demethylation of the methoxyphenyl group .
  • CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
  • Toxicity profiling : Use zebrafish embryos or HepG2 cells to evaluate hepatotoxicity (e.g., ALT/AST release) and genotoxicity (Comet assay) .

Q. How can researchers optimize experimental design for in vivo neuropharmacological studies?

  • Dose selection : Perform pharmacokinetic (PK) studies in rodents to determine bioavailability (e.g., 30–50% via oral administration) and brain-to-plasma ratios (>0.5) .
  • Behavioral models : Use forced swim tests (FST) for antidepressant activity or prepulse inhibition (PPI) for schizophrenia models. Include positive controls (e.g., clozapine for PPI) .
  • Tissue distribution : Autoradiography or whole-body PET imaging quantifies target engagement in specific brain regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine
Reactant of Route 2
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.